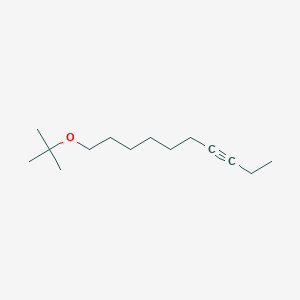

10-tert-Butoxydec-3-yne

Description

Structure

3D Structure

Properties

CAS No. |

100669-80-5 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

10-[(2-methylpropan-2-yl)oxy]dec-3-yne |

InChI |

InChI=1S/C14H26O/c1-5-6-7-8-9-10-11-12-13-15-14(2,3)4/h5,8-13H2,1-4H3 |

InChI Key |

SSJFMIFRBGVMPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCCCCCCOC(C)(C)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 10 Tert Butoxydec 3 Yne and Its Derivatives

Strategic Approaches to Constructing the Dec-3-yne Carbon Skeleton

The formation of the internal alkyne within the ten-carbon chain is a critical step. Methodologies to achieve this include palladium-catalyzed cross-coupling reactions and the alkylation of acetylide anions.

Cross-Coupling Reactions for Alkyne Formation (e.g., Sonogashira Coupling with Modified Precursors)

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While typically employed to synthesize conjugated enynes or arylalkynes, its principles can be adapted for the construction of internal alkynes like the dec-3-yne backbone.

The reaction proceeds through a catalytic cycle involving the palladium catalyst, which undergoes oxidative addition with the halide, followed by transmetalation with a copper acetylide (formed in situ) and reductive elimination to yield the final product. wikipedia.orgresearchgate.net For a non-conjugated internal alkyne, this might involve a multi-step sequence. For instance, a terminal alkyne could be coupled with a vinyl halide, followed by subsequent chemical modification.

Key features of the Sonogashira coupling include:

Mild Reaction Conditions : The reaction can often be carried out at room temperature and with a mild base, making it compatible with a wide range of functional groups. wikipedia.org

Catalyst System : The most common system involves a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. researchgate.net

Versatility : The reaction is tolerant of many functional groups and has been used extensively in the synthesis of complex molecules and natural products. wikipedia.org

While a direct Sonogashira coupling to form dec-3-yne is not standard, related structures like 1,3-decadiyne (B15466420) have been synthesized via Sonogashira coupling of 1-octyne (B150090) with vinylidene chloride, followed by elimination, demonstrating the utility of the reaction in building C10 alkyne chains. researchgate.net

Chain Elongation Strategies Involving Acetylide Anions

A more direct and classical approach to synthesizing internal alkynes like dec-3-yne is through the alkylation of acetylide anions. This method is one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry. libretexts.orgmasterorganicchemistry.com The process involves two main steps:

Deprotonation : A terminal alkyne is treated with a very strong base, most commonly sodium amide (NaNH₂), to remove the acidic terminal proton (pKa ≈ 25) and form a highly nucleophilic acetylide anion. masterorganicchemistry.comyoutube.comyoutube.com

Nucleophilic Substitution (Sₙ2) : The resulting acetylide anion attacks a primary alkyl halide in an Sₙ2 reaction, displacing the halide and forming a new carbon-carbon bond, thus elongating the chain. libretexts.orgmasterorganicchemistry.com

This strategy is highly effective for reactions with methyl and primary alkyl halides. Secondary or tertiary halides are unsuitable as they lead predominantly to elimination (E2) reactions due to the strong basicity of the acetylide ion. libretexts.orgmasterorganicchemistry.com

For the synthesis of the dec-3-yne skeleton, two primary pathways exist:

Route A : The acetylide of 1-butyne (B89482) is reacted with a 6-carbon alkyl halide, such as 1-bromohexane.

Route B : The acetylide of 1-octyne is reacted with a 2-carbon alkyl halide, such as bromoethane.

Table 1: Acetylide Alkylation Strategies for Dec-3-yne Synthesis

| Route | Terminal Alkyne | Base | Alkyl Halide | Product | Reference |

|---|---|---|---|---|---|

| A | 1-Butyne | NaNH₂ | 1-Bromohexane | Dec-3-yne | libretexts.org, pearson.com |

| B | 1-Octyne | NaNH₂ | Bromoethane | Dec-3-yne | libretexts.org |

Stereoselective Alkyne Synthesis and Control of Isomeric Purity

While the triple bond of 10-tert-Butoxydec-3-yne is linear and thus has no geometric isomers, the synthesis of its derivatives, particularly unsaturated ones, requires careful control of stereochemistry.

For instance, the Sonogashira coupling of a terminal alkyne with a vinyl halide is stereospecific, meaning the configuration (E or Z) of the vinyl halide is retained in the resulting enyne product. core.ac.uk This allows for the synthesis of geometrically pure enyne derivatives.

Furthermore, the dec-3-yne skeleton can serve as a precursor for stereodefined alkenes. The partial hydrogenation of the alkyne can yield either the cis- or trans-alkene, depending on the catalyst used:

Cis-alkene ((Z)-dec-3-ene derivative) : Achieved through catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).

Trans-alkene ((E)-dec-3-ene derivative) : Formed by the reduction of the alkyne with sodium or lithium metal in liquid ammonia.

In a related context, the stereoselective synthesis of (Z)-alk-3-en-1-ols has been demonstrated through the partial hydrogenation of the corresponding alkynol using a nickel boride catalyst (NiP-2), prepared in situ from sodium borohydride (B1222165) and a nickel(II) salt. nih.gov This highlights a method for creating Z-configured derivatives from an alkyne precursor.

Introduction and Manipulation of the tert-Butoxy (B1229062) Moiety

The tert-butoxy group is a sterically bulky ether linkage that is chemically robust, particularly under basic conditions. Its introduction typically occurs via the etherification of a precursor alcohol.

Advanced Etherification Techniques (e.g., Yb(OTf)₃-Catalyzed tert-Butyl Ether Formation)

Traditional methods for forming tert-butyl ethers often require harsh acidic conditions and the use of gaseous isobutene, which can lead to side reactions, especially with acid-sensitive substrates. puchd.ac.in A more advanced and milder technique utilizes ytterbium(III) triflate (Yb(OTf)₃) as a Lewis acid catalyst for the reaction between an alcohol and di-tert-butyl dicarbonate (B1257347) (Boc₂O). puchd.ac.innih.govacs.org

This methodology offers several advantages:

Mild Conditions : The reaction proceeds efficiently without the need for strong protic acids. nih.gov

High Efficiency : Conversions of alcohols to tert-butyl ethers can reach up to 92% within an hour. puchd.ac.inresearchgate.net

Broad Substrate Scope : The method is effective for primary and secondary alcohols. acs.org

The reaction is believed to proceed via activation of the Boc₂O reagent by the Yb(OTf)₃ catalyst, facilitating the attack by the alcohol. An increase in temperature directs the reaction towards the formation of the tert-butyl ether over a competing carbonate intermediate. nih.gov

Table 2: Yb(OTf)₃-Catalyzed tert-Butylation of Various Alcohols

| Alcohol Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Octan-1-ol | 5 | CH₃CN | 80 | 1 | 92 | acs.org |

| Decan-1-ol | 5 | CH₃CN | 80 | 1 | 90 | acs.org |

| Cyclohexanol | 5 | CH₃CN | 80 | 1.5 | 85 | acs.org |

| Benzyl (B1604629) alcohol | 5 | CH₃CN | 80 | 1 | 91 | acs.org |

Chemoselective Protection Strategies for Hydroxyl Precursors

In the context of a multi-step synthesis of a molecule like 10-tert-Butoxydec-3-yne, which contains both an alkyne and an ether, chemoselectivity is paramount. The tert-butyl ether group serves as an excellent protecting group for a hydroxyl function because of its high stability towards basic, organometallic, and most reducing and oxidizing reagents. tcichemicals.com

The Yb(OTf)₃-catalyzed etherification method demonstrates excellent chemoselectivity. For example, it can be used for the selective protection of alcohols in the presence of alkenes and alkynes. acs.org This is crucial for a precursor like dec-3-yn-10-ol (an isomer, dec-7-yn-1-ol), where the alkyne must remain intact during the introduction of the tert-butoxy group.

The choice of di-tert-butyl dicarbonate (Boc₂O) as the tert-butyl source is significant. While widely known for protecting amines as tert-butyl carbamates (N-Boc), its reaction with alcohols can yield either tert-butyl carbonates or tert-butyl ethers, depending on the catalyst and conditions. nih.govtandfonline.com The use of Lewis acids like Yb(OTf)₃ at elevated temperatures selectively promotes the decarboxylative etherification to form the stable tert-butyl ether, providing a reliable method for protecting hydroxyl precursors in complex synthetic routes. puchd.ac.inacs.org

Considerations for Protecting Group Lability during Alkyne Transformations

The tert-butoxy group in 10-tert-Butoxydec-3-yne serves as a crucial protecting group for the hydroxyl functionality. While the tert-butyl ether is known for its stability under a wide range of conditions, particularly basic media, its lability under acidic conditions or in the presence of certain Lewis acids must be carefully considered during subsequent alkyne transformations. researchgate.net

The tert-butyl group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. iris-biotech.dewikipedia.org Therefore, any planned transformations on the alkyne moiety of 10-tert-Butoxydec-3-yne that require acidic reagents must be carefully evaluated to prevent premature deprotection. For instance, certain metal-catalyzed reactions or electrophilic additions to the alkyne could be compromised if the reaction conditions are sufficiently acidic to cleave the tert-butyl ether.

Recent advancements have introduced milder methods for the deprotection of tert-butyl ethers. For example, cerium(III) chloride in combination with sodium iodide in acetonitrile (B52724) has been shown to effectively cleave tert-butyl ethers, offering a potentially more selective deprotection strategy that might be compatible with other sensitive functional groups in a molecule. researchgate.net Another mild protocol utilizes the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane for the catalytic deprotection of tert-butyl ethers, avoiding harsh acidic or basic conditions. acs.org

The stability of the tert-butyl group can also be influenced by the choice of catalyst in metal-mediated reactions. For example, while many palladium-catalyzed cross-coupling reactions are compatible with tert-butyl ethers, the use of strong Lewis acidic catalysts could lead to undesired cleavage. nih.gov The following table summarizes the lability of the tert-butyl protecting group under various conditions.

| Reagent/Condition | Lability of tert-Butyl Ether | Citation |

| Strong Acids (e.g., TFA, HCl) | High | iris-biotech.dewikipedia.org |

| Lewis Acids | Variable, depends on acid strength | nih.gov |

| Basic Conditions | Low | researchgate.net |

| Cerium(III) chloride/Sodium Iodide | Moderate | researchgate.net |

| Tris-4-bromophenylamminium radical cation/Triethylsilane | Moderate | acs.org |

Convergent and Divergent Synthetic Pathways for 10-tert-Butoxydec-3-yne

The synthesis of 10-tert-Butoxydec-3-yne can be approached through both convergent and divergent strategies, offering flexibility in accessing the target molecule and its analogs.

Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the molecule separately, which are then coupled together in the later stages of the synthesis. For 10-tert-Butoxydec-3-yne, a plausible convergent strategy would involve the coupling of a C6 fragment containing the tert-butoxy group with a C4 alkyne fragment. For example, 1-bromo-6-(tert-butoxy)hexane (B2478567) could be coupled with but-1-yne using a Sonogashira coupling reaction. This approach allows for the efficient assembly of the carbon skeleton.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of different target molecules. Starting from a protected ω-alkynyl alcohol, such as 10-(tert-butoxy)dec-1-yne, various functional groups can be introduced at the terminal alkyne position. nih.govacs.orgacs.org For example, deprotonation of the terminal alkyne followed by reaction with an electrophile, such as an alkyl halide, would lead to the desired internal alkyne. This strategy is particularly useful for creating a library of derivatives with modifications at the C1 and C2 positions.

The following table outlines potential convergent and divergent synthetic routes to 10-tert-Butoxydec-3-yne.

| Synthetic Strategy | Key Fragments/Intermediates | Key Reactions |

| Convergent | 1-bromo-6-(tert-butoxy)hexane and but-1-yne | Sonogashira coupling |

| Divergent | 10-(tert-Butoxy)dec-1-yne | Deprotonation, Alkylation |

Catalytic Asymmetric Synthesis of Chiral 10-tert-Butoxydec-3-yne Analogs

The development of catalytic asymmetric methods allows for the synthesis of chiral molecules with high enantioselectivity. westlake.edu.cnsioc-journal.cnucd.ie While 10-tert-Butoxydec-3-yne itself is achiral, its analogs bearing stereocenters can be synthesized using asymmetric catalysis. Chiral Lewis acid catalysts, for instance, have been effectively used in a variety of asymmetric transformations. sigmaaldrich.com

For example, a chiral analog of 10-tert-Butoxydec-3-yne could be prepared through an asymmetric addition to an aldehyde. The synthesis could involve the asymmetric addition of a metal acetylide, derived from a protected alkynol, to an appropriate aldehyde in the presence of a chiral ligand or catalyst. This would generate a chiral propargyl alcohol, which could then be further elaborated to the desired analog. The choice of chiral catalyst is crucial for achieving high enantiomeric excess. Chiral oxazaborolidinium ions (COBIs) have shown broad applicability in catalyzing asymmetric additions to carbonyl compounds. sigmaaldrich.com

The following table presents a hypothetical example of a catalyst system for the asymmetric synthesis of a chiral analog.

| Catalyst System | Transformation | Expected Outcome | Citation |

| Chiral Oxazaborolidinium Ion (COBI) | Asymmetric alkynylation of an aldehyde | Enantioenriched propargyl alcohol | sigmaaldrich.com |

Sustainable and Scalable Synthetic Protocols for Industrial Relevance

For a synthetic route to be industrially viable, it must be sustainable and scalable. This involves using readily available and inexpensive starting materials, minimizing waste, and employing efficient and safe reaction conditions. beilstein-journals.org

A potential scalable synthesis of 10-tert-Butoxydec-3-yne could start from 1,8-octanediol. One of the hydroxyl groups could be selectively protected as a tert-butyl ether. The remaining hydroxyl group could then be converted to a leaving group, such as a bromide. Subsequent coupling with a suitable C2-alkyne synthon would yield the target molecule. An alternative approach involves the protection of one of the hydroxyl groups of 1,8-octanediol, followed by oxidation of the other to an aldehyde. A Wittig-type reaction could then be employed to introduce the alkyne functionality.

The use of catalysis is paramount for developing sustainable processes. For instance, employing a recyclable catalyst for the coupling reactions would significantly reduce waste and cost. Furthermore, optimizing reaction conditions to minimize the use of hazardous solvents and reagents is a key consideration for industrial applications. A synthesis of a related compound, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, highlights the importance of developing scalable routes from inexpensive starting materials. beilstein-journals.org

| Starting Material | Key Transformation | Sustainability Aspect |

| 1,8-Octanediol | Selective protection and functionalization | Readily available and inexpensive starting material |

| Picolinic acid | Amidation and cyclization | Use of a common and affordable precursor beilstein-journals.org |

Mechanistic Dissection of 10 Tert Butoxydec 3 Yne Reactivity and Transformations

Reactions Centered on the Internal Alkyne Functionality

The internal alkyne of 10-tert-Butoxydec-3-yne is a versatile functional group that can undergo a wide array of transformations, enabling the synthesis of more complex molecular architectures.

Transition Metal-Catalyzed Hydrofunctionalizations (e.g., Hydroboration, Hydrosilylation, Hydroamination)

Transition metal catalysts play a pivotal role in the hydrofunctionalization of internal alkynes, facilitating the addition of H-B, H-Si, and H-N bonds across the triple bond. These reactions are valued for their potential to introduce new functional groups with high regio- and stereoselectivity.

Hydroboration: The hydroboration of 10-tert-Butoxydec-3-yne with borane (B79455) reagents, often catalyzed by rhodium or iridium complexes, is expected to yield vinylboronates. For unsymmetrical internal alkynes, the regioselectivity is influenced by both electronic and steric factors. Bulky boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) tend to add to the less sterically hindered carbon of the alkyne. youtube.commasterorganicchemistry.comchemistrysteps.com Subsequent oxidation of the resulting vinylborane (B8500763) can lead to the formation of ketones. masterorganicchemistry.com

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne, or hydrosilylation, is typically catalyzed by platinum, rhodium, or ruthenium complexes and results in the formation of vinylsilanes. pkusz.edu.cnorganic-chemistry.org The regioselectivity of this reaction on unsymmetrical internal alkynes can be controlled by the choice of catalyst and silane. nih.gov For 10-tert-Butoxydec-3-yne, the addition of the silyl (B83357) group could potentially occur at either C-3 or C-4.

Hydroamination: The direct addition of an N-H bond of an amine to an alkyne is an atom-economical method for synthesizing enamines and imines. This transformation can be catalyzed by various transition metals, including copper, gold, and palladium. chemistrysteps.comresearchgate.netresearchgate.net The reaction of 10-tert-Butoxydec-3-yne with a primary or secondary amine in the presence of a suitable catalyst would be expected to yield an enamine or imine, with the regioselectivity being a key consideration.

| Reaction | Typical Catalyst | Expected Product for 10-tert-Butoxydec-3-yne | Key Features |

|---|---|---|---|

| Hydroboration | Rh or Ir complexes | Vinylboronate, leading to a ketone upon oxidation | Regioselectivity influenced by steric bulk of the borane reagent. youtube.commasterorganicchemistry.comchemistrysteps.com |

| Hydrosilylation | Pt, Rh, or Ru complexes | Vinylsilane | Regio- and stereoselectivity are key challenges for unsymmetrical internal alkynes. nih.gov |

| Hydroamination | Cu, Au, or Pd complexes | Enamine or Imine | Atom-economical C-N bond formation. chemistrysteps.comresearchgate.netresearchgate.net |

Cycloaddition Chemistry (e.g., [2+2+2] Cyclotrimerizations, Pauson-Khand Reactions)

The alkyne functionality of 10-tert-Butoxydec-3-yne can participate in cycloaddition reactions to construct cyclic and polycyclic systems.

[2+2+2] Cyclotrimerizations: In the presence of transition metal catalysts such as cobalt, rhodium, or nickel, three alkyne molecules can undergo a [2+2+2] cycloaddition to form a substituted benzene (B151609) ring. The reaction can occur between three molecules of 10-tert-Butoxydec-3-yne or, more synthetically useful, between one molecule of 10-tert-Butoxydec-3-yne and two molecules of a simpler alkyne, or with a diyne. The regioselectivity of these reactions can be a significant challenge when using unsymmetrical alkynes. scribd.comrsc.org

Pauson-Khand Reactions: This [2+2+1] cycloaddition involves an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. masterorganicchemistry.comnih.govwikipedia.org The intramolecular version is particularly powerful for the synthesis of bicyclic systems. For an intermolecular Pauson-Khand reaction involving 10-tert-Butoxydec-3-yne, the regioselectivity is generally predictable, with the larger substituent on the alkyne (the hexyl-tert-butoxy group) typically ending up adjacent to the newly formed carbonyl group in the cyclopentenone ring. nrochemistry.comwikipedia.org

| Reaction | Reactants | Typical Catalyst/Mediator | Expected Product Core Structure |

|---|---|---|---|

| [2+2+2] Cyclotrimerization | Three alkyne molecules | Co, Rh, or Ni complexes | Substituted benzene |

| Pauson-Khand Reaction | Alkyne, alkene, CO | Co₂(CO)₈ | α,β-Cyclopentenone |

Alkyne Metathesis and Oligomerization Studies

Alkyne metathesis involves the scrambling of alkyne fragments, catalyzed by metal-alkylidyne complexes (e.g., molybdenum or tungsten). wikipedia.org For 10-tert-Butoxydec-3-yne, a self-metathesis reaction would lead to a mixture of 4-octyne (B155765) and 1,14-di-tert-butoxy-7-tetradecyne. Cross-metathesis with another internal alkyne would generate a mixture of products. Ring-closing alkyne metathesis (RCAM) is a powerful tool for the synthesis of macrocyclic alkynes from diynes. wikipedia.org While 10-tert-Butoxydec-3-yne itself is not a diyne, it could be a precursor to one that could undergo RCAM. Oligomerization of 10-tert-Butoxydec-3-yne could also be promoted by certain catalysts, leading to polymers with repeating units derived from the alkyne.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

The electron-rich triple bond of 10-tert-Butoxydec-3-yne is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: The addition of electrophiles such as hydrogen halides (HX) and halogens (X₂) to internal alkynes typically proceeds through a vinyl cation intermediate or a bridged halonium ion. mdpi.com The addition of one equivalent of HX to 10-tert-Butoxydec-3-yne would be expected to yield a mixture of regioisomeric vinyl halides. The addition of a second equivalent would lead to a geminal or vicinal dihalide, depending on the reaction conditions. The regioselectivity is governed by the relative stability of the possible carbocation intermediates. nrochemistry.com

Nucleophilic Addition: While less common for simple alkynes, nucleophilic addition can occur, particularly when the alkyne is activated by an electron-withdrawing group or in the presence of a transition metal catalyst. A variety of nucleophiles, including alcohols, amines, and carbon nucleophiles, can add to internal alkynes under the right conditions. nih.gov

Isomerization Pathways of the Internal Alkyne (e.g., Alkyne Zipper Reaction)

Internal alkynes can be isomerized to other internal alkynes or to terminal alkynes under strongly basic conditions. The "alkyne zipper" reaction, which typically employs a superbase like potassium 3-aminopropylamide (KAPA), is a well-known method for isomerizing an internal alkyne to a terminal alkyne. beilstein-journals.orgnih.govsynarchive.com This reaction is known to proceed with acetylenic ethers. wikipedia.org For 10-tert-Butoxydec-3-yne, the zipper reaction would be expected to migrate the triple bond along the carbon chain, potentially leading to the terminal alkyne, 10-tert-butoxydec-1-yne. The reaction is driven by the formation of the more stable terminal acetylide anion. beilstein-journals.org

Reactions Involving the tert-Butoxy (B1229062) Ether Linkage

The tert-butoxy group in 10-tert-Butoxydec-3-yne is generally stable to many reaction conditions that target the alkyne functionality. However, it can be cleaved under strongly acidic conditions. This cleavage typically proceeds through an SN1 mechanism due to the formation of the stable tert-butyl cation. libretexts.orglibretexts.org Treatment of 10-tert-Butoxydec-3-yne with a strong acid like HBr or HI would likely lead to the formation of dec-3-yn-10-ol and tert-butyl bromide or iodide. This reaction provides a method for deprotecting the hydroxyl group at the end of the carbon chain.

Controlled Cleavage and Deprotection Strategies

The tert-butyl ether group in 10-tert-Butoxydec-3-yne serves as a robust protecting group for the terminal alcohol. Its removal, or deprotection, is a critical step in synthetic pathways requiring a free hydroxyl group. The cleavage of this ether is typically achieved under acidic conditions, proceeding through mechanisms dependent on the substrate's structure. pressbooks.pub Due to the presence of a tertiary alkyl group (the tert-butyl group), the cleavage mechanism for 10-tert-Butoxydec-3-yne is expected to proceed via an SN1 or E1 pathway. pressbooks.pubchemistrysteps.com The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as HBr or HI, forming a good leaving group. chemistrysteps.commasterorganicchemistry.com Subsequently, a stable tert-butyl carbocation is formed, which can then be trapped by a nucleophile or undergo elimination to form isobutylene. pressbooks.pub

A variety of reagents have been developed for the deprotection of tert-butyl ethers, offering different levels of selectivity and mildness. While strong acids like HBr and HI are effective, they are harsh and may not be compatible with sensitive functional groups like the alkyne, which can undergo hydration or hydrohalogenation. libretexts.orglibretexts.org Milder and more selective methods are therefore often preferred. For instance, cerium(III) chloride in combination with sodium iodide in acetonitrile (B52724) has been shown to be an effective system for the cleavage of aliphatic and aromatic tert-butyl ethers, compatible with various other functionalities. semanticscholar.org Another approach involves the use of tris-4-bromophenylamminium radical cation (commonly known as magic blue) and triethylsilane, which facilitates the catalytic cleavage of the C–O bond under neutral, metal-free conditions. acs.org

| Reagent/System | Conditions | Mechanism Type | Key Features | Reference |

|---|---|---|---|---|

| HBr / HI (aqueous) | Strongly acidic, often elevated temperatures | SN1 / E1 | Classical, high-yielding but harsh conditions. Potential for side reactions with the alkyne. | pressbooks.pub |

| Trifluoroacetic Acid (TFA) | Moderate temperatures (e.g., 0 °C) | E1 | Often used for tert-butyl ether cleavage, leading to elimination (isobutylene). | pressbooks.pub |

| CeCl3·7H2O / NaI | Anhydrous CeCl3, CH3CN | Lewis Acid-assisted | Mild and selective, compatible with various functional groups. | semanticscholar.org |

| Tris(4-bromophenyl)aminium Hexachloroantimonate (Magic Blue, MB•+) / Et3SiH | Catalytic MB•+, sacrificial silane | Radical Cation-mediated | Very mild, neutral conditions; high functional group tolerance. | acs.org |

| Aqueous Phosphoric Acid | Mildly acidic | Acid-catalyzed | Environmentally benign and selective reagent. | organic-chemistry.org |

Directed Ortho-Metalation and Other Functionalizations Adjacent to the Ether

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides deprotonation by an organolithium reagent to the adjacent ortho position. wikipedia.orgharvard.edu Common DMGs include methoxy, amide, and carbamate (B1207046) groups. wikipedia.orgunblog.fr However, 10-tert-Butoxydec-3-yne is an aliphatic compound, and therefore classical DoM is not applicable.

The analogous transformation in aliphatic systems involves the functionalization of C(sp³)–H bonds adjacent (in the α-position) to the ether oxygen. These C–H bonds are activated towards deprotonation or radical abstraction due to the electron-withdrawing nature of the adjacent oxygen atom. Transition-metal catalysis has emerged as a powerful strategy for this type of transformation. thieme-connect.com For example, radical reactions initiated by reagents like tert-butyl hydroperoxide (TBHP) can lead to the formation of an α-alkoxy radical, which can then undergo further reactions such as addition to styrenes. thieme-connect.com While this specific reaction may not be directly applicable, it illustrates the principle of activating the C–H bond adjacent to the ether oxygen for further functionalization.

Another potential strategy for functionalization near the ether linkage in 10-tert-Butoxydec-3-yne could involve an intramolecular cyclization reaction, where the alkyne acts as an internal nucleophile or electrophile to functionalize the carbon chain near the ether. The specific position of functionalization would depend on the catalyst and reaction conditions employed.

Investigation of Reaction Kinetics and Thermodynamics for Key Transformations

The kinetics and thermodynamics of reactions involving 10-tert-Butoxydec-3-yne are governed by the inherent properties of its alkyne and ether functional groups.

Alkyne Transformations: Electrophilic additions to alkynes are generally more exothermic than additions to corresponding alkenes, yet they proceed at a significantly slower rate. libretexts.orglibretexts.org This apparent paradox is explained by considering the reaction mechanism. The formation of a high-energy vinyl cation intermediate from the alkyne is less favorable than the formation of a carbocation from an alkene, leading to a higher activation energy and thus a slower reaction rate. libretexts.orgmsu.edu The stability of the sp-hybridized carbons in the alkyne also means the π-electrons are held more tightly, reducing the alkyne's nucleophilicity compared to an alkene. msu.edu

Ether Cleavage: The thermodynamics of ether cleavage are influenced by the stability of the resulting products. pearson.com For 10-tert-Butoxydec-3-yne, acid-catalyzed cleavage is driven by the formation of the highly stable tert-butyl carbocation intermediate. chemistrysteps.com Kinetically, the rate of this SN1/E1 reaction depends on the concentration of the protonated ether and the stability of the leaving group and carbocation. Reactions involving tertiary ethers are generally faster than those with primary or secondary ethers under acidic conditions. pressbooks.pub

When considering a reaction where both functionalities could react, such as in the presence of strong acid, the relative rates of alkyne addition versus ether cleavage would determine the major product. Given that electrophilic additions to alkynes are often sluggish libretexts.orglibretexts.org, it is plausible that under certain conditions, the SN1 cleavage of the tert-butyl ether, which proceeds through a stable tertiary carbocation, could be kinetically competitive or even favored. A comprehensive study would require experimental determination of rate constants and activation energies for these competing pathways.

Catalyst Design and Ligand Effects on 10-tert-Butoxydec-3-yne Reactivity

Catalysis is paramount for achieving selective and efficient transformations of the alkyne moiety in 10-tert-Butoxydec-3-yne while preserving the ether linkage. Transition metals, particularly gold, ruthenium, and palladium, are widely used for alkyne functionalization. acs.orgnih.govmdpi.com The design of the catalyst, specifically the choice of ligands coordinated to the metal center, plays a crucial role in controlling reactivity, selectivity, and catalyst stability. nih.govnih.gov

Ligand Effects in Gold(I) Catalysis: Cationic gold(I) complexes are exceptional catalysts for activating alkynes towards nucleophilic attack. mdpi.com The ligands (L) in [L-Au]⁺ complexes are critical.

Steric Effects: Bulky ligands can protect the gold center from decomposition and prevent the formation of inactive catalyst species. researchgate.net In reactions like alkyne hydration, catalysts with highly sterically hindered phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have shown superior performance, allowing for very low catalyst loadings. mdpi.comresearchgate.net

Electronic Effects: The electron-donating ability of the ligand influences the Lewis acidity of the gold center. While it might be assumed that more electron-donating ligands would decrease catalytic activity, the interplay is complex. In some cases, electron-rich ligands enhance catalyst stability, while in others, more electron-withdrawing ligands lead to faster reaction rates. nih.govbeilstein-journals.org

Catalyst Design for Selectivity: For a substrate like 10-tert-Butoxydec-3-yne, a catalyst must be designed to interact selectively with the alkyne. The inert nature of the ether group makes it an unlikely coordinating site for the soft Lewis acidic metals typically used in alkyne catalysis. However, catalyst design can influence regioselectivity in reactions like hydration or cycloaddition. For example, in a ruthenium-catalyzed [2+2] cycloaddition between an alkyne and an allene, the choice of a less hindered CpRu(MeCN)₃PF₆ catalyst over a more hindered [Cp*RuCl]₄ complex was critical for achieving high chemoselectivity and yield. acs.org The ligand environment dictates the accessibility of the alkyne to the metal center and influences the subsequent steps of the catalytic cycle.

The following table outlines how ligand properties can be tuned to influence catalytic outcomes for alkyne transformations.

| Ligand Property | Effect on Catalyst | Desired Outcome for Alkyne Functionalization | Example Ligand Type |

|---|---|---|---|

| Increased Steric Bulk | - Enhances catalyst stability

| Higher turnover numbers, improved product selectivity | Buchwald biphenylphosphines, bulky NHCs |

| Strong σ-Donation (Electron Rich) | - Stabilizes the metal center

| Enhanced catalyst lifetime | Trialkylphosphines, electron-rich NHCs |

| Weak σ-Donation (Electron Poor) | - Increases Lewis acidity of the metal center

| Increased reaction rates | Triarylphosphines with electron-withdrawing groups |

Applications of 10 Tert Butoxydec 3 Yne As a Strategic Building Block in Complex Chemical Architectures

Role in the Construction of Advanced Organic Molecules

The molecular structure of 10-tert-Butoxydec-3-yne, featuring a long aliphatic chain with two distinct functional groups, makes it a valuable intermediate in the construction of advanced organic molecules. The internal alkyne can be selectively functionalized, and the tert-butoxy (B1229062) group can be deprotected to reveal a terminal alcohol, allowing for sequential and controlled modifications at both ends of the molecule.

As a precursor, 10-tert-Butoxydec-3-yne offers a scaffold for the synthesis of long-chain aliphatic compounds with precisely placed functional groups. The alkyne can undergo a variety of reactions, such as hydrogenation to form either the corresponding cis- or trans-alkene, or full saturation to the alkane. Furthermore, the triple bond can participate in cycloaddition reactions, or be cleaved to form two shorter carbonyl-containing fragments. The tert-butoxy group, being stable under many reaction conditions, can be carried through several synthetic steps before its conversion to a hydroxyl group, which can then be further functionalized. This strategic separation of reactivity allows for the synthesis of molecules with tailored functionality at specific positions along the carbon chain.

Long-chain unsaturated alcohols, acetates, and aldehydes are common structural motifs in insect pheromones. The synthesis of these semiochemicals often relies on the stereoselective construction of carbon-carbon double bonds, which can be achieved through the partial reduction of an alkyne precursor. While specific research on the direct application of 10-tert-Butoxydec-3-yne in the synthesis of pheromone analogs is not widely documented, its structure is analogous to intermediates used in this field. Protected alkynols are key building blocks in the synthesis of insect pheromones, where the alkyne is later converted to a Z- or E-alkene. tandfonline.combangor.ac.uk The synthesis of these complex molecules often involves the coupling of smaller fragments, a role for which a molecule like 10-tert-Butoxydec-3-yne would be well-suited.

| Pheromone Synthesis Strategy | Role of Alkyne Intermediate | Potential Application of 10-tert-Butoxydec-3-yne |

| Chain Elongation | Coupling of an alkynyl anion with an alkyl halide. | The alkyne moiety could be deprotonated at C-2 or C-5 for coupling reactions. |

| Stereoselective Olefin Synthesis | Partial reduction of the alkyne to a cis- or trans-alkene. | The internal alkyne can be reduced to form a specific stereoisomer of a decene derivative. |

| Functional Group Interconversion | Conversion of the alkyne to other functional groups (e.g., ketones). | Hydration of the alkyne would yield a ketone at either C-3 or C-4. |

Scaffold for the Development of Functional Materials

The presence of a reactive alkyne group in 10-tert-Butoxydec-3-yne also makes it a candidate for the development of novel functional materials. Alkynes are known to participate in a range of polymerization and surface modification reactions.

Alkynes can be polymerized through various methods, including metathesis and click chemistry, to produce polymers with unique properties. For instance, thiol-yne click polymerization is a robust method for creating highly cross-linked polymer networks. researchgate.net Alkyne-functionalized monomers can be used to synthesize polymers with reactive sites along the backbone or as end-groups, which can then be further modified. rsc.orgnanosoftpolymers.com While there is no specific literature detailing the polymerization of 10-tert-Butoxydec-3-yne, its bifunctional nature suggests potential as a monomer or a chain-transfer agent in the synthesis of polyesters or other polymers where the tert-butoxy group could be converted to a hydroxyl group to participate in polymerization.

The functionalization of surfaces and nanomaterials is crucial for a wide range of applications, from biocompatible coatings to catalysis. Alkynes can be used to modify surfaces through "click" chemistry or by direct reaction with metal surfaces. acs.orgnih.gov The long aliphatic chain of 10-tert-Butoxydec-3-yne could form self-assembled monolayers on various substrates, with the tert-butoxy group exposed at the surface, thereby modifying the surface properties such as hydrophobicity. The alkyne could also serve as an anchor to attach the molecule to a surface.

Contribution to Supramolecular Chemistry and Self-Assembled Systems

Amphiphilic molecules, which contain both hydrophobic and hydrophilic regions, can self-assemble into ordered structures in solution. acs.orgrsc.org The structure of 10-tert-Butoxydec-3-yne, with its long hydrophobic alkyl chain and a potentially hydrophilic group (after deprotection of the tert-butoxy ether to an alcohol), suggests it could act as an amphiphile. Such molecules can form micelles, vesicles, or other supramolecular assemblies. The alkyne group within the hydrophobic chain could also influence the packing of the molecules in these assemblies and provide a site for further reactions within the assembled structure. While direct studies on the self-assembly of 10-tert-Butoxydec-3-yne are not available, the principles of supramolecular chemistry suggest that it could be a valuable component in the design of novel self-assembling systems. nih.gov

Utility in Medicinal Chemistry Lead Optimization (Focus on Synthetic Analog Generation)

In the realm of medicinal chemistry, the process of lead optimization involves the systematic modification of a promising compound to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. While no specific examples of the use of 10-tert-Butoxydec-3-yne in lead optimization have been documented, its structure suggests several potential avenues for the generation of synthetic analogs.

The core of 10-tert-Butoxydec-3-yne features a ten-carbon chain with an internal alkyne. This lipophilic chain could serve as a scaffold to which various polar functional groups can be attached, thereby modulating the compound's solubility and interaction with biological targets. The internal alkyne is a particularly valuable functional group for synthetic diversification. It can participate in a wide array of chemical transformations, including but not limited to:

Click Chemistry: The alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazole rings, linking the decynyl backbone to other molecular fragments.

Sonogashira Coupling: This cross-coupling reaction allows for the attachment of aryl or vinyl groups to the alkyne, enabling the exploration of structure-activity relationships by introducing diverse aromatic systems.

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, providing geometric isomers that can probe the spatial requirements of a binding site.

Addition Reactions: A variety of reagents can be added across the triple bond to introduce new functional groups and stereocenters.

The tert-butoxy group at the 10-position of the decyne chain offers another point of modification. The bulky tert-butyl group can provide steric hindrance, which may influence the metabolic stability of the molecule by shielding adjacent positions from enzymatic degradation. In lead optimization, this group could be replaced with other bulky or polar moieties to fine-tune the compound's pharmacokinetic properties.

A hypothetical lead optimization program could utilize 10-tert-Butoxydec-3-yne as a starting point for creating a library of analogs. The table below illustrates a potential, though currently theoretical, diversification strategy.

| Parent Compound | Modification Strategy | Potential Analog | Rationale for Synthesis |

| 10-tert-Butoxydec-3-yne | Sonogashira Coupling | 10-tert-Butoxy-4-phenyldec-3-yne | Introduce aromatic interactions with the target protein. |

| 10-tert-Butoxydec-3-yne | Click Chemistry (with benzyl (B1604629) azide) | 1-(1-(10-tert-Butoxydec-3-yn-1-yl)-1H-1,2,3-triazol-4-yl)methanamine | Enhance solubility and introduce a key binding motif. |

| 10-tert-Butoxydec-3-yne | Alkyne Reduction (Lindlar's catalyst) | (Z)-10-tert-Butoxydec-3-ene | Investigate the importance of scaffold rigidity and geometry. |

| 10-tert-Butoxydec-3-yne | Ether Cleavage and Re-alkylation | 10-Isopropoxydec-3-yne | Modulate lipophilicity and metabolic stability. |

It is crucial to reiterate that these are hypothetical applications based on the known reactivity of the functional groups present in 10-tert-Butoxydec-3-yne.

Application in Agrochemical Design and Synthesis

Similar to medicinal chemistry, the design of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the exploration of molecules with specific physicochemical properties. The lipophilicity of a compound is a particularly important parameter in agrochemical design, as it influences the molecule's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

The long carbon chain of 10-tert-Butoxydec-3-yne imparts a significant degree of lipophilicity, which could be advantageous for an agrochemical. The alkyne functional group, as in medicinal chemistry, provides a handle for the synthesis of a wide range of derivatives. By modifying the alkyne, chemists could introduce toxophores (the part of the molecule responsible for its biological activity) or alter the compound's spectrum of activity.

The potential utility of this scaffold in agrochemical discovery is, at present, entirely speculative. No research has been published that demonstrates the use of 10-tert-Butoxydec-3-yne or closely related analogs in the development of new crop protection agents.

Theoretical and Computational Investigations of 10 Tert Butoxydec 3 Yne

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic architecture of 10-tert-Butoxydec-3-yne. These studies typically employ methods like Hartree-Fock (HF) and post-Hartree-Fock methods to analyze the molecule's orbitals and bonding characteristics.

The alkyne functional group in 10-tert-Butoxydec-3-yne is a primary focus of these investigations. The triple bond consists of one sigma (σ) bond and two pi (π) bonds, creating a region of high electron density. This electron-rich nature makes the alkyne group susceptible to electrophilic attack and a key participant in various chemical reactions. The tert-butoxy (B1229062) group, with its bulky tert-butyl substituent, introduces significant steric hindrance and also influences the molecule's electronic properties through inductive effects.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For 10-tert-Butoxydec-3-yne, the HOMO is predominantly localized on the π-system of the alkyne, while the LUMO is associated with the corresponding π* antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of 10-tert-Butoxydec-3-yne

| Property | Value | Method |

| HOMO Energy | -8.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 9.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 1.5 D | B3LYP/6-31G(d) |

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an invaluable tool for elucidating the mechanisms of chemical reactions involving molecules like 10-tert-Butoxydec-3-yne. mdpi.com DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction barriers, providing a detailed understanding of reaction pathways. mdpi.com

A common application of DFT in this context is the study of cycloaddition reactions, where the alkyne functionality of 10-tert-Butoxydec-3-yne can participate. For example, the reaction with azides to form triazoles can be thoroughly investigated. DFT calculations can model the concerted or stepwise nature of such reactions, identifying the key intermediates and transition states involved. mdpi.com The calculated activation energies for these steps can predict the feasibility and selectivity of the reaction under different conditions. mdpi.com

Another area of investigation is the elucidation of pathways for metal-catalyzed transformations. For instance, the Sonogashira coupling, a common reaction for alkynes, can be modeled to understand the roles of the catalyst, ligands, and solvent. DFT can help to clarify the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle.

The influence of the tert-butoxy group on reactivity can also be quantified. DFT calculations can reveal how its steric bulk and electronic effects modify the energy landscape of a reaction, potentially favoring certain regio- or stereoisomers.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of 10-tert-Butoxydec-3-yne

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Initial Adduct Formation | TS1 | 15.2 |

| Cyclization | TS2 | 22.5 |

| Product Release | TS3 | 8.9 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical methods provide detailed electronic information, they are often limited to static structures. Molecular dynamics (MD) simulations, on the other hand, allow for the exploration of the dynamic behavior of 10-tert-Butoxydec-3-yne over time. mdpi.comuniroma1.itnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and interactions with its environment. mdpi.comuniroma1.itnih.gov

Conformational analysis of the decyl chain and the tert-butoxy group is a key application of MD. The long alkyl chain can adopt numerous conformations, and MD simulations can identify the most populated and energetically favorable arrangements. This is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules.

Solvent effects are another critical aspect that can be investigated using MD simulations. By explicitly including solvent molecules in the simulation box, it is possible to model how the solvent influences the conformation and reactivity of 10-tert-Butoxydec-3-yne. For instance, in a polar solvent, the molecule may adopt a more compact conformation to minimize unfavorable interactions with the solvent. The simulations can also provide insights into the solvation shell structure and the dynamics of solvent molecules around the solute.

These simulations are particularly important for understanding processes that occur in solution, such as self-assembly or interactions with biological membranes. The insights gained from MD can help to bridge the gap between the properties of an isolated molecule and its behavior in a realistic chemical environment.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation and Structural Assignment (excluding basic identification)

Computational methods can predict various spectroscopic properties of 10-tert-Butoxydec-3-yne, which are invaluable for interpreting experimental spectra and confirming structural assignments, especially for transient intermediates in a reaction mechanism.

For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This is particularly useful for identifying and characterizing reactive intermediates that may be difficult to isolate and study experimentally.

Similarly, the vibrational frequencies calculated from quantum chemical methods can be used to predict the infrared (IR) and Raman spectra. By comparing the calculated spectra of proposed intermediates and transition states with experimental data, it is possible to gain strong evidence for a particular reaction mechanism. For example, the disappearance of the characteristic alkyne C≡C stretch and the appearance of new vibrational modes can be tracked computationally to follow the progress of a reaction.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated with high accuracy. These predictions are essential for assigning the complex NMR spectra of reaction products and for distinguishing between different isomers that may be formed. By correlating the calculated NMR parameters with experimental values, the precise three-dimensional structure of the molecule can be determined.

Computational Design of Novel Derivatives and Catalytic Systems for 10-tert-Butoxydec-3-yne Transformations

Computational chemistry plays a pivotal role in the rational design of new molecules and catalysts. By leveraging the understanding gained from theoretical studies of 10-tert-Butoxydec-3-yne, it is possible to design novel derivatives with tailored properties.

For example, by systematically modifying the substituents on the decyl chain or replacing the tert-butoxy group, computational screening can be used to identify derivatives with enhanced reactivity, improved solubility, or specific electronic properties. This in silico design process is far more efficient than traditional trial-and-error synthesis and testing.

Furthermore, computational methods are instrumental in designing new catalytic systems for transformations involving 10-tert-Butoxydec-3-yne. By modeling the interaction of the alkyne with different metal centers and ligand environments, it is possible to design catalysts that are more active, selective, or stable. For instance, DFT calculations can be used to predict how changes in the ligand's steric and electronic properties will affect the activation barriers of the catalytic cycle, guiding the experimental development of improved catalysts.

This predictive power of computational chemistry accelerates the discovery of new chemical entities and processes, making it an indispensable tool in modern chemical research.

Advanced Analytical Methodologies for the Study of 10 Tert Butoxydec 3 Yne Research

High-Resolution Mass Spectrometry for Trace Analysis and Complex Mixture Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 10-tert-Butoxydec-3-yne, offering the ability to determine the elemental composition of the molecule and its fragments with exceptional accuracy. nih.gov This precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of reaction mixtures.

In a typical analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]+•) would be measured to within a few parts per million (ppm). For 10-tert-Butoxydec-3-yne (C₁₄H₂₆O), this allows for the confident confirmation of its elemental formula.

Furthermore, HRMS is crucial for characterizing fragmentation patterns, which provides structural insights. A primary fragmentation pathway for 10-tert-Butoxydec-3-yne would involve the loss of a tert-butyl group, a stable carbocation, leading to a prominent fragment ion. Other fragmentations, such as cleavage along the alkyl chain, can also be observed and precisely identified. This detailed fragmentation data helps to piece together the molecular structure and confirm the positions of the alkyne and ether functional groups.

When analyzing crude reaction mixtures, HRMS excels at identifying trace-level impurities, byproducts, or unreacted starting materials, even when they are present in minute quantities. This capability is vital for optimizing reaction conditions and ensuring the purity of the final product.

| Ion/Fragment Formula | Description | Calculated m/z |

|---|---|---|

| [C₁₄H₂₆O]+• | Molecular Ion | 210.1984 |

| [C₁₀H₁₇O]+ | Loss of C₄H₉ (tert-butyl group) | 153.1279 |

| [C₄H₉]+ | tert-butyl cation | 57.0704 |

| [C₈H₁₃]+ | Cleavage at C-O bond (alkyne side) | 109.1017 |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. While 10-tert-Butoxydec-3-yne is an achiral molecule, precluding stereochemical considerations, multidimensional NMR techniques are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and confirming the molecule's connectivity.

¹H NMR would provide information on the chemical environment of the protons. Key expected signals include a singlet for the nine equivalent protons of the tert-butyl group, and triplets and multiplets for the various methylene (B1212753) (CH₂) groups along the decyne chain.

¹³C NMR is particularly powerful for identifying the internal alkyne, with the sp-hybridized carbons appearing in a characteristic region of the spectrum (typically 70-100 ppm). openochem.org The distinct signals for the tert-butoxy (B1229062) group carbons and the aliphatic chain carbons would also be observed.

To connect these signals and build the molecular framework, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the mapping of adjacent proton environments, for example, tracing the connectivity of the methylene groups from C5 to C10.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, definitively assigning the proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over 2-3 bonds). It would show correlations between the tert-butyl protons and the quaternary carbon of the group, as well as the oxygen-bound carbon (C10). Critically, it would also reveal correlations between the protons on C2 and C5 to the alkyne carbons (C3 and C4), confirming the position of the triple bond.

For chiral derivatives of this compound, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be vital for determining through-space proximity of protons to elucidate relative stereochemistry.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | ~0.9 (t) | ~14 | C2, C3 |

| 2 | ~2.2 (m) | ~20 | C1, C3, C4 |

| 3 | - | ~80 | - |

| 4 | - | ~82 | - |

| 5 | ~2.1 (m) | ~19 | C3, C4, C6, C7 |

| 6-9 | ~1.4-1.6 (m) | ~25-30 | - |

| 10 | ~3.4 (t) | ~62 | C8, C9, C(tert-butyl) |

| C(CH₃)₃ | - | ~73 | - |

| C(CH₃)₃ | ~1.2 (s) | ~28 | C10, C(quat, tert-butyl) |

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating 10-tert-Butoxydec-3-yne from other components in a mixture, making them ideal for assessing purity and monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this compound due to its expected volatility. gcms.czrestek.com In GC, the sample is vaporized and passed through a column that separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for detection and identification. This technique is highly effective for determining the purity of a sample of 10-tert-Butoxydec-3-yne, with the area of the peak in the chromatogram being proportional to its concentration. During a synthesis, GC-MS can be used to track the disappearance of starting materials and the appearance of the desired product over time. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful separation technique. For a relatively non-polar molecule like 10-tert-Butoxydec-3-yne, a reversed-phase HPLC (High-Performance Liquid Chromatography) method would likely be employed. However, ionizing such non-polar compounds can be challenging with common techniques like electrospray ionization (ESI). nih.gov Alternative methods like Atmospheric Pressure Chemical Ionization (APCI) may be more effective. nih.gov LC-MS is particularly useful for analyzing less volatile impurities or reaction intermediates that may not be suitable for GC analysis. fishersci.com

| Technique | Applicability | Advantages | Challenges |

|---|---|---|---|

| GC-MS | High | Excellent separation for volatile compounds; robust and widely available; ideal for purity assessment. | Not suitable for non-volatile or thermally unstable impurities. |

| LC-MS | Moderate | Can analyze a wider range of compounds, including less volatile ones. | Ionization of the non-polar analyte can be inefficient with standard sources (e.g., ESI). |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Intermediates

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy is used to identify the presence of specific bonds. For 10-tert-Butoxydec-3-yne, key absorptions would include:

C-O Stretch: A strong band around 1100 cm⁻¹ characteristic of the ether linkage.

C≡C Stretch: A weak absorption in the 2100-2260 cm⁻¹ region. libretexts.orgorgchemboulder.com For a symmetrically substituted internal alkyne, this peak can be very weak or absent due to the small change in dipole moment during the vibration. unacademy.com

sp³ C-H Stretch: Strong bands just below 3000 cm⁻¹ corresponding to the alkyl and tert-butyl groups.

Raman Spectroscopy is a complementary technique. While the C≡C stretch may be weak in the IR spectrum, it often produces a stronger signal in the Raman spectrum because the vibration involves a significant change in polarizability. nih.gov This makes Raman particularly useful for confirming the presence of the alkyne functional group.

These techniques are invaluable for monitoring chemical reactions. For instance, if 10-tert-Butoxydec-3-yne were synthesized from a terminal alkyne, IR spectroscopy could be used to monitor the reaction by observing the disappearance of the characteristic terminal alkyne ≡C-H stretch (around 3300 cm⁻¹) and the appearance of the product's signature peaks. jove.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Alkyl (C-H) | Stretch | 2850-2960 | Strong | Medium |

| Ether (C-O) | Stretch | 1050-1150 | Strong | Weak |

| Internal Alkyne (C≡C) | Stretch | 2100-2260 | Weak to Absent | Medium to Strong |

X-ray Crystallography of Co-Crystals or Derivatives for Precise Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule, providing exact bond lengths, bond angles, and conformational details in the solid state. However, the technique requires a well-ordered single crystal.

For a compound like 10-tert-Butoxydec-3-yne, which is likely a liquid or a low-melting solid at room temperature, obtaining a suitable single crystal for analysis presents a significant challenge. aps.org Long-chain, flexible molecules often resist forming the highly ordered lattices necessary for diffraction.

To overcome this, two strategies could be employed:

Derivatization: The molecule could be chemically modified by attaching a group known to promote crystallization, such as an aromatic ring or a group capable of strong hydrogen bonding.

Co-crystallization: The compound could be crystallized in the presence of a second "host" molecule. The two components would pack together in a regular, ordered fashion, forming a co-crystal that is suitable for X-ray diffraction analysis.

If a successful crystal structure were obtained, it would provide an unambiguous confirmation of the molecule's constitution, validating the structural hypotheses derived from spectroscopic methods. While it is the "gold standard" for structural proof, its application is contingent on the ability to produce high-quality crystals, making it a less routine analytical method for this type of compound compared to spectroscopic and chromatographic techniques. rsc.org

Future Perspectives and Unexplored Research Frontiers for 10 Tert Butoxydec 3 Yne

Development of Novel Photo- and Electro-Catalytic Transformations

The internal alkyne of 10-tert-butoxydec-3-yne is a prime target for novel catalytic transformations. Future research could focus on leveraging photoredox catalysis to engage the triple bond in reactions such as cycloadditions, radical additions, and carbon-hydrogen (C-H) functionalization at positions adjacent to the alkyne. Similarly, electro-catalysis offers a reagent-free approach to activate the alkyne, potentially enabling unique reductive or oxidative cyclizations and couplings that are not accessible through traditional thermal methods. The tert-butoxy (B1229062) group's influence on catalyst binding and reaction regioselectivity would be a key area of investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The physical properties of 10-tert-butoxydec-3-yne, likely a liquid at room temperature, make it an ideal candidate for integration into continuous flow chemistry systems. beilstein-journals.org Future studies could develop flow-based syntheses and transformations of this compound, offering advantages such as precise control over reaction parameters, enhanced safety for highly exothermic or rapid reactions, and the ability to scale up production seamlessly. beilstein-journals.org Automated synthesis platforms could utilize 10-tert-butoxydec-3-yne as a versatile building block, enabling the rapid generation of compound libraries for applications in materials science and drug discovery through sequential, computer-controlled reaction sequences.

Exploration of Bio-inspired and Enzyme-Catalyzed Reactions

The field of biocatalysis presents an exciting, though unexplored, avenue for the transformation of 10-tert-butoxydec-3-yne. Researchers could investigate the use of enzymes, or engineered enzymatic systems, to catalyze reactions at the alkyne or ether functionalities with high levels of stereo- and regioselectivity that are often difficult to achieve with conventional catalysts. For instance, hypothetical enzyme-catalyzed hydration of the alkyne could lead to specific ketone products. Bio-inspired catalytic systems, mimicking enzymatic active sites, could also be designed to perform selective oxidations or reductions on the molecule.

Investigation of its Role in Sustainable Chemical Processes

The structure of 10-tert-butoxydec-3-yne lends itself to investigations into sustainable or "green" chemistry. The tert-butyl ether group, for example, can be cleaved under acidic conditions, potentially allowing it to serve as a recyclable protecting group or directing group in a circular chemical process. Future research could focus on developing catalytic cycles where 10-tert-butoxydec-3-yne is transformed into a value-added product, and the tert-butanol (B103910) byproduct is captured and reused. Furthermore, its potential use as a substrate in atom-economical reactions, such as catalytic additions across the alkyne, would align with the principles of sustainable chemistry.

Discovery of Unforeseen Reactivity and Transformative Potential

A significant frontier for 10-tert-butoxydec-3-yne lies in the discovery of entirely new reactivity patterns. The interplay between the internal alkyne and the distant, bulky tert-butoxy group could lead to unexpected electronic or steric effects that influence reaction outcomes. Systematic screening of this compound against a diverse array of modern catalytic systems (e.g., transition metal catalysts, frustrated Lewis pairs, or organocatalysts) could uncover unforeseen transformations. Such exploratory research is crucial for revealing the full transformative potential of this molecule and expanding the toolkit of synthetic organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.